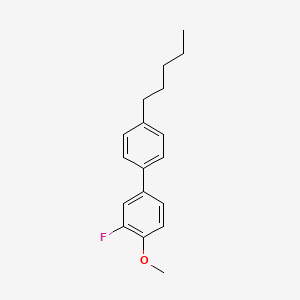![molecular formula C28H27NO5 B14377253 4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate CAS No. 88133-79-3](/img/structure/B14377253.png)
4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a benzoate ester containing a cyanobenzoyl and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate typically involves esterification reactions. One common method is the reaction of 4-hexylphenol with 4-cyanobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to form the desired ester.
Another synthetic route involves the use of 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoic acid, which is reacted with 4-hexylphenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method also yields the target compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyanobenzoyl group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-hexylphenyl 4-[(4-carboxybenzoyl)oxy]-3-methoxybenzoate.
Reduction: Formation of 4-hexylphenyl 4-[(4-aminobenzoyl)oxy]-3-methoxybenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanobenzoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hexylphenyl 4-[(4-methoxybenzoyl)oxy]-3-methoxybenzoate
- 4-Hexylphenyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate
- 4-Hexylphenyl 4-[(4-nitrobenzoyl)oxy]-3-methoxybenzoate
Uniqueness
4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is unique due to the presence of the cyanobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall performance in various applications.
Eigenschaften
CAS-Nummer |
88133-79-3 |
|---|---|
Molekularformel |
C28H27NO5 |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
(4-hexylphenyl) 4-(4-cyanobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C28H27NO5/c1-3-4-5-6-7-20-10-15-24(16-11-20)33-28(31)23-14-17-25(26(18-23)32-2)34-27(30)22-12-8-21(19-29)9-13-22/h8-18H,3-7H2,1-2H3 |
InChI-Schlüssel |
JZFXFYNNWJITAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



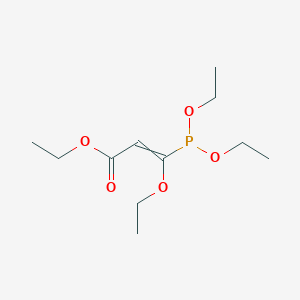

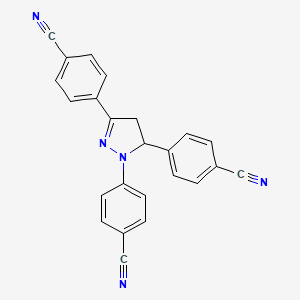
![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
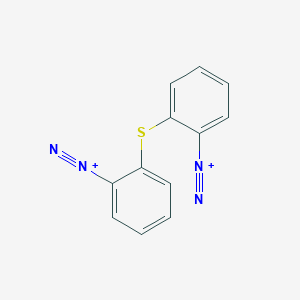
![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)

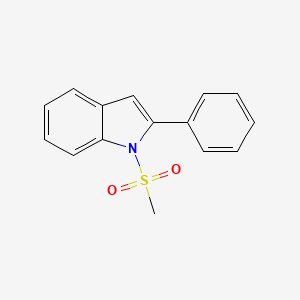
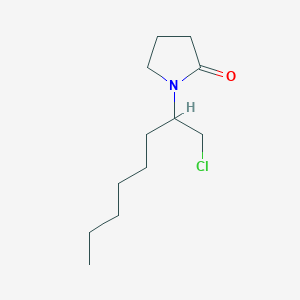


![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
